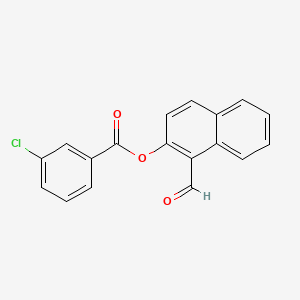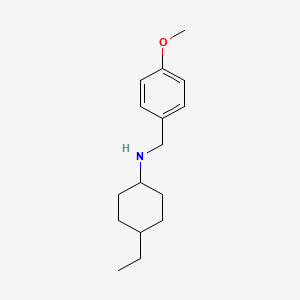
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. It has also been found to bind to the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole are dependent on its specific application. In general, this compound has been found to exhibit cytotoxicity towards cancer cells, inhibit the growth of bacteria and fungi, and modulate neurotransmitter activity in the brain. It has also been shown to exhibit antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit antitumor, antimicrobial, antifungal, and antiviral activities, making it a useful tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity towards healthy cells and tissues. Careful dosing and testing are necessary to ensure that the compound does not cause harm to the experimental subjects.
Direcciones Futuras
There are several future directions for the research of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Métodos De Síntesis
The synthesis of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can be achieved through various methods. One of the most common methods involves the reaction of 3-methylthio-4-phenyl-5-(3-nitrophenyl)-1,2,4-triazole with an appropriate reagent. Other methods include the reaction of 3-methylthio-4-phenyl-5-bromo-1,2,4-triazole with 3-nitrobenzaldehyde in the presence of a base, or the reaction of 3-methylthio-4-phenyl-5-aminouracil with 3-nitrobenzaldehyde in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antimicrobial, antifungal, and antiviral activities. This compound has also shown potential for use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3-methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-22-15-17-16-14(18(15)12-7-3-2-4-8-12)11-6-5-9-13(10-11)19(20)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDXXOIJZJINCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)


![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)



![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)